molecular formula C11H24NO8P B13307574 Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate

Katalognummer: B13307574
Molekulargewicht: 329.28 g/mol
InChI-Schlüssel: MVCCZQXXSVWRAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate is a chemical compound with a molecular weight of 527.6 g/mol. It is known for its high purity and diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate involves multiple steps, including the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid and subsequent phosphorylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate include:

  • Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)butanoate
  • Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)ethanoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its high reactivity in organic synthesis and its effectiveness as a biochemical probe.

Eigenschaften

Molekularformel

C11H24NO8P

Molekulargewicht

329.28 g/mol

IUPAC-Name

cyclohexanamine;2,2-dimethoxy-3-phosphonooxypropanoic acid

InChI

InChI=1S/C6H13N.C5H11O8P/c7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10)

InChI-Schlüssel

MVCCZQXXSVWRAD-UHFFFAOYSA-N

Kanonische SMILES

COC(COP(=O)(O)O)(C(=O)O)OC.C1CCC(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.